4-(4-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide
Overview
Description
4-(4-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C18H17ClN2O2S and its molecular weight is 360.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.0699267 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methodologies and Structural Analysis
Research has focused on developing novel synthetic methodologies for compounds related to benzothiazole derivatives. For instance, studies have explored the synthesis of benzothiazole and benzoxazole derivatives utilizing various catalytic and solvent-free conditions to achieve high yields and reduced environmental impact. The structural analysis of these compounds, including X-ray diffraction and NMR spectroscopy, has provided insight into their molecular configurations and potential for further chemical modifications (Nikpassand, Zare Fekri, & Farokhian, 2015).
Antimicrobial and Antifungal Activities
Several benzothiazole derivatives have been evaluated for their antimicrobial and antifungal activities. The synthesis of novel 4-thiazolidinones containing the benzothiazole moiety has demonstrated significant anticancer activity against various cancer cell lines, including leukemia, melanoma, and lung cancer (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010). Additionally, compounds incorporating benzothiazole have shown promising results in antibacterial activity against Gram-positive and Gram-negative bacteria strains (Sławiński, Żołnowska, Pirska, Kędzia, & Kwapisz, 2013).
Pharmacological Activities
Research into benzothiazole derivatives has also explored their potential pharmacological applications. For example, novel derivatives have been synthesized and evaluated for their anticonvulsant activity, suggesting the potential for these compounds in the development of new antiepileptic drugs (Kamiński, Rapacz, Łuszczki, Latacz, Obniska, Kieć‐Kononowicz, & Filipek, 2015). Additionally, the antinociceptive properties of certain benzothiazole derivatives have been investigated, demonstrating their potential as pain management agents (Önkol, Yıldırım, Erol, Ito, & Şahin, 2004).
Luminescent Properties for White Light Emission
The luminescent properties of benzothiazole derivatives have been studied for potential applications in white light emission. Certain derivatives exhibit bright blue-violet, green, and orange emission in aggregated states, which can be utilized to fabricate white-light emitting devices (Lu, Hu, Wang, Guo, & Yang, 2017).
Properties
IUPAC Name |
4-(4-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-12-4-9-15-16(11-12)24-18(20-15)21-17(22)3-2-10-23-14-7-5-13(19)6-8-14/h4-9,11H,2-3,10H2,1H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRZPBXAGODQET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCOC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.